4-Methyl-2-phenylpiperazine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

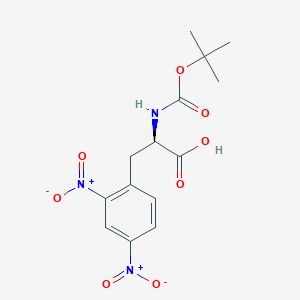

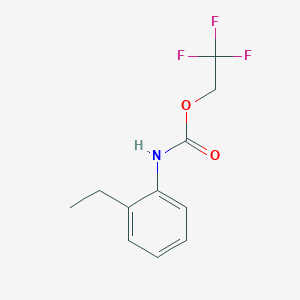

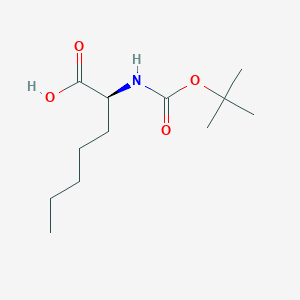

4-Methyl-2-phenylpiperazine-1-sulfonamide is a chemical compound with the molecular formula C11H17N3O2S and a molecular weight of 255.34 . It is used for research purposes .

Synthesis Analysis

The synthesis of phenylpiperazine derivatives, which includes 4-Methyl-2-phenylpiperazine-1-sulfonamide, involves several steps. These derivatives are synthesized through sequential reactions consisting of the sulfonylation of 2-substituted 4-methylaniline with chlorosulfonic acid, reduction with red phosphorus and iodine, alkylation by alkyl halide, cyclization with bis (2-chloroethyl)amine hydrochloride, and N-substitution reaction of phenylpiperazines with various reagents . Other methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Aplicaciones Científicas De Investigación

Antibiotic Detection in Food

Research has demonstrated the use of sulfonamide antibiotics, including derivatives like 4-Methyl-2-phenylpiperazine-1-sulfonamide, in developing sensitive detection methods for these antibiotics in food products, particularly milk. The study utilized enzyme-linked immunosorbent assay (ELISA) techniques, focusing on the selectivity against common aminobenzenesulfonylamino moieties (Adrián et al., 2009).

Enzyme Inhibition Studies

Sulfonamides, including 4-Methyl-2-phenylpiperazine-1-sulfonamide derivatives, have been studied for their potential as enzyme inhibitors. One study focused on acetylcholineasterase (AChE) and human carbonic anhydrases (hCA) I and II isoenzymes inhibition, showing significant inhibitory activity. These studies are valuable for understanding the interaction between these compounds and various enzymes (Bilginer et al., 2020).

Development of Receptor Antagonists

Research has been conducted on developing adenosine A2B receptor antagonists using sulfonamide structures, including derivatives of 4-Methyl-2-phenylpiperazine-1-sulfonamide. These compounds showed high potency and selectivity for the human A2B receptor, indicating their potential in therapeutic applications (Yan et al., 2006).

Biological Activity in Heterocyclic Molecules

Sulfonamides, such as 1-arylsulfonyl-4-phenylpiperazine derivatives, have been investigated for their biological activities. Studies have shown that these compounds exhibit moderate inhibitory effects on various enzymes, indicating their potential in therapeutic applications (Abbasi et al., 2017).

Antibacterial and Antifungal Applications

Sulfonamide-derived ligands and their metal complexes have been synthesized and evaluated for their antibacterial and antifungal activities. These studies demonstrate the potential of these compounds in treating various infections (Chohan & Shad, 2011).

Histamine Receptor Interaction

Sulfonamide derivatives have been optimized for their affinity to the histamine H4 receptor, indicating their potential in treating conditions related to this receptor. Pharmacological studies confirmed their efficacy as inverse agonists at the human H4 receptor (Smits et al., 2010).

Environmental Degradation of Antibiotics

Research into microbial strategies for the degradation of sulfonamide antibiotics, including derivatives of 4-Methyl-2-phenylpiperazine-1-sulfonamide, has shown novel pathways initiated by ipso-hydroxylation. This is important for understanding how these compounds can be broken down in the environment (Ricken et al., 2013).

Propiedades

IUPAC Name |

4-methyl-2-phenylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2S/c1-13-7-8-14(17(12,15)16)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMACSYNVGRFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(C1)C2=CC=CC=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-phenylpiperazine-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-1-Benzylhexahydropyrrolo[3,4-b]pyrrole](/img/structure/B1372704.png)

![2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1372713.png)

![2-[4-{4-[(Benzyloxy)carbonyl]piperazino}-5-chloro-6-oxo-1(6H)-pyridazinyl]acetic acid](/img/structure/B1372718.png)

![4-{[(Tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid](/img/structure/B1372722.png)